molecular formula C10H10N2O2S B5757609 2-(3-methoxyphenyl)-5-(methylthio)-1,3,4-oxadiazole

2-(3-methoxyphenyl)-5-(methylthio)-1,3,4-oxadiazole

Cat. No.: B5757609
M. Wt: 222.27 g/mol
InChI Key: KCOXLDLTKGFYGH-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-5-(methylthio)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been extensively studied for its pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Scientific Research Applications

Anticonvulsive Activity

The compound 2-[(2-alkoxy-3-methoxyphenyl)methyl]-5-arylamino-1,3,4-oxadiazoles, including variations with 3-methoxyphenyl, have been synthesized and tested for anticonvulsant activity. A specific derivative exhibited significant anticonvulsant potency, demonstrating the potential of these compounds in neurological research and treatment (Tsitsa et al., 1989).

Thermo-physical Properties

Research on the thermo-physical characterization of 1,3,4-oxadiazole derivatives, including those with methoxyphenyl groups, has been conducted. This includes studying their density, viscosity, ultrasonic sound velocity, and various acoustical and thermodynamic parameters in different solvents. Such studies are crucial for understanding the physical behavior of these compounds in various environments (Godhani et al., 2013).

Pharmacological Evaluation

1,3,4-oxadiazole and pyrazole novel derivatives, including those with methoxyphenyl groups, have been computationally and pharmacologically evaluated. They have been tested for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation highlights the potential of these compounds in diverse therapeutic areas (Faheem, 2018).

Corrosion Inhibition

The 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole compound has been evaluated as a corrosion inhibitor for mild steel in sulfuric acid media. Its efficacy exceeds 96.19% under certain conditions, indicating its potential as a protective agent in industrial applications (Bouklah et al., 2006).

Antimicrobial and Antioxidant Activities

Several 1,3,4-oxadiazole derivatives, including those with a 3-fluoro-4-methoxyphenyl moiety, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research contributes to the development of new pharmacological agents with potential applications in treating infections and oxidative stress-related conditions (Dinesha et al., 2014).

Antiglycation Potential

The synthesis and evaluation of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives for their antiglycation activity have been explored. This research is significant for developing new antidiabetic drugs and understanding the role of these compounds in managing diabetes-related complications (Taha et al., 2015).

Properties

IUPAC Name

2-(3-methoxyphenyl)-5-methylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-13-8-5-3-4-7(6-8)9-11-12-10(14-9)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOXLDLTKGFYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
2-(3-methoxyphenyl)-5-(methylthio)-1,3,4-oxadiazole

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